N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole-2-carboxamide core linked to a 1,3,4-thiadiazole ring via a thioether bridge. The 1,3,4-thiadiazole moiety is further substituted with a 2-oxoethyl group bearing a 2-(trifluoromethyl)phenylamino substituent.
The compound’s synthesis likely involves multi-step reactions, such as coupling benzothiazole precursors with functionalized thiadiazole intermediates, as observed in analogous syntheses of related carboxamides (e.g., ethanol-mediated cyclization and coupling reactions) .
Properties
IUPAC Name |
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5O2S3/c20-19(21,22)10-5-1-2-6-11(10)23-14(28)9-30-18-27-26-17(32-18)25-15(29)16-24-12-7-3-4-8-13(12)31-16/h1-8H,9H2,(H,23,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNQSMOOESAJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₆F₃N₃O₂S₂
- Molecular Weight : 418.45 g/mol
This compound features a thiadiazole ring and a benzo[d]thiazole moiety, which are known for their pharmacological properties.
1. Antimicrobial Activity
Several studies have reported on the antimicrobial properties of thiadiazole derivatives. The compound has been shown to exhibit significant antibacterial and antifungal activities. For instance:
| Pathogen | Activity | Concentration | Inhibition Rate |
|---|---|---|---|
| Xanthomonas oryzae | Moderate antibacterial | 100 μg/mL | 30% |
| Fusarium graminearum | Noteworthy antifungal | - | - |
These results indicate that derivatives similar to the target compound can inhibit the growth of various pathogens effectively.
2. Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structural features to this compound show promising results against multiple cancer cell lines:
| Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast cancer) | 3.3 | |
| HCT116 (Colon cancer) | 12 | |
| A549 (Lung cancer) | 34.71 |
These findings suggest that the compound may possess significant cytotoxic effects against various cancer types.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the thiadiazole and benzo[d]thiazole moieties contribute to its biological activity by interacting with specific cellular targets involved in cell proliferation and pathogen survival.
Case Studies
A recent study highlighted the synthesis and biological evaluation of thiadiazole derivatives, including compounds similar to this compound. These compounds were tested against various microbial strains and cancer cell lines, demonstrating promising results in both antimicrobial and anticancer assays .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Synthetic Yields : While the target compound’s yield is unspecified, analogues like 3a () achieve 93% yield under optimized conditions, suggesting that substituent steric hindrance (e.g., trifluoromethyl) may require tailored reaction protocols .
Q & A
Q. Advanced
- Comparative substituent analysis : Test analogs with varying electron-withdrawing/donating groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to correlate structure-activity relationships .
- Molecular docking : Use software like AutoDock to simulate binding interactions with target proteins (e.g., COX-1/2), identifying critical residues (e.g., hydrogen bonding with His90 in COX-2) .
- Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (e.g., MTT assays at 24–48 hours) to rule out experimental variability .
What role does X-ray diffraction play in confirming the molecular structure?
Advanced
X-ray crystallography:
- Determines bond lengths/angles : Validates planarity of the thiadiazole-benzo[d]thiazole core and confirms substituent orientation .
- Identifies non-covalent interactions : Highlights π-π stacking or hydrogen bonding (e.g., N–H⋯O=C) in co-crystals, critical for stability .
- Resolves synthetic intermediates : Isolates and characterizes transient species (e.g., N-substituted thioacetamides) to clarify reaction pathways .
How to design a cytotoxicity assay for evaluating this compound?
Q. Basic
- Cell lines : Use human cancer lines (e.g., MCF-7, HeLa) and non-cancerous controls (e.g., HEK-293) .
- Protocol :
How to approach the synthesis of bicyclic derivatives from intermediate thioamides?
Q. Advanced
- Intermediate isolation : Use sulfuric acid-mediated cyclization of N-substituted thioacetamides, followed by ice quenching to precipitate products .
- Heterocyclization troubleshooting : If yields are low, vary acid concentration (e.g., 95% H₂SO₄ vs. PPA) or introduce electron-deficient aryl groups to stabilize transition states .
- Co-crystallization : Isolate reaction intermediates (e.g., 4.1 and 4.1a in ) for X-ray analysis to refine reaction mechanisms .
What strategies are effective in modifying substituents to enhance target binding?
Q. Advanced
- Bioisosteric replacement : Substitute trifluoromethyl with cyano or nitro groups to modulate lipophilicity and hydrogen-bonding capacity .
- Linker optimization : Replace thioether (-S-) with sulfoxide (-SO-) or sulfone (-SO₂-) to enhance metabolic stability .
- Docking-guided design : Introduce methyl/fluoro groups at meta/para positions to improve steric complementarity with hydrophobic enzyme pockets .
What purification techniques are recommended post-synthesis?
Q. Basic
- Recrystallization : Use ethanol or acetic acid for high-purity solids (>95%) .
- Column chromatography : For complex mixtures, employ silica gel with chloroform:acetone (3:1) or ethyl acetate/hexane gradients .
- TLC monitoring : Track reaction progress using Silufol UV-254 plates and chloroform:acetone eluents .
How to analyze reaction mechanisms using intermediate isolation and spectroscopic data?
Q. Advanced
- Kinetic trapping : Halt reactions at partial conversion (e.g., 50%) to isolate intermediates (e.g., thioamide 4.1a) for NMR/IR analysis .
- Isotopic labeling : Use ¹³C-labeled reactants to trace carbonyl migration in cyclization steps via ¹³C NMR .
- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in heterocycle formation .
How to address low yields in heterocyclization reactions?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
